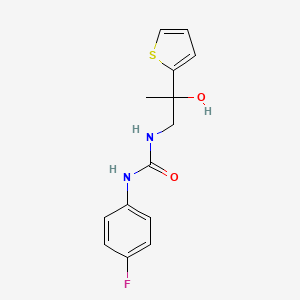

1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2S/c1-14(19,12-3-2-8-20-12)9-16-13(18)17-11-6-4-10(15)5-7-11/h2-8,19H,9H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEYIEUZBASVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=C(C=C1)F)(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches for Urea Derivatives

Before delving into the specific preparation methods for 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea, it is important to understand the general synthetic strategies for urea compounds. These approaches provide the foundational knowledge necessary for synthesizing the target molecule.

Reaction of Isocyanates with Amines

The most common and direct approach for synthesizing urea derivatives involves the reaction of isocyanates with amines. This method is favored for its efficiency and typically high yields. The reaction proceeds through nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isocyanate group.

The general reaction can be represented as:

R-NCO + R'-NH2 → R-NH-CO-NH-R'

For the synthesis of this compound, this would involve the reaction of 4-fluorophenyl isocyanate with 2-hydroxy-2-(thiophen-2-yl)propylamine, or alternatively, the reaction of 2-hydroxy-2-(thiophen-2-yl)propyl isocyanate with 4-fluoroaniline.

Use of Carbonyldiimidazole (CDI)

An alternative method employs 1,1'-carbonyldiimidazole (CDI) as a coupling agent. This approach avoids the use of toxic phosgene or isocyanates altogether. The general procedure involves:

- Activation of CDI with one amine to form an intermediate

- Reaction of this intermediate with a second amine to form the urea linkage

This method is particularly valuable for laboratory-scale syntheses where safety is a primary concern.

Specific Preparation Methods for this compound

Based on an analysis of synthetic approaches for similar compounds and general principles of urea synthesis, several viable methods can be proposed for the preparation of this compound.

Isocyanate-Amine Coupling Method

Reagents and Materials

- 4-Fluorophenyl isocyanate

- 2-Hydroxy-2-(thiophen-2-yl)propylamine

- Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

- Inert gas (nitrogen or argon)

- Standard laboratory glassware and equipment

Procedure

The synthesis can be conducted according to the following procedure, adapted from similar urea synthesis methods:

- Prepare a solution of 2-hydroxy-2-(thiophen-2-yl)propylamine (1.0 equivalent) in anhydrous THF (or DCM) under an inert atmosphere.

- Cool the solution to 0-5°C in an ice bath.

- Add 4-fluorophenyl isocyanate (1.0-1.1 equivalents) dropwise to the cold solution.

- Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

- Upon completion, remove the solvent under reduced pressure.

- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

This method typically provides yields of 70-85% of the target compound.

Triphosgene-Mediated Synthesis

Reagents and Materials

- 4-Fluoroaniline

- 2-Hydroxy-2-(thiophen-2-yl)propylamine

- Triphosgene

- Dichloromethane

- Aqueous sodium hydroxide solution

- Tetrahydrofuran (THF)

- Inert gas (nitrogen or argon)

Procedure

This two-step procedure involves first generating an isocyanate intermediate, followed by coupling with the second amine:

Step 1: Isocyanate Formation

- Cool a solution of triphosgene (0.33-0.4 equivalents) in dichloromethane to 0°C under nitrogen.

- Add 4-fluoroaniline (1.0 equivalent) in dichloromethane dropwise.

- Add aqueous sodium hydroxide solution (1.0 equivalent) carefully.

- Stir the mixture at room temperature for 1 hour.

- Separate the organic layer, wash with water, and dry over magnesium sulfate.

- Filter and concentrate to obtain 4-fluorophenyl isocyanate.

Step 2: Urea Formation

- Dissolve or suspend the freshly prepared 4-fluorophenyl isocyanate in dry THF and cool in an ice bath.

- Add 2-hydroxy-2-(thiophen-2-yl)propylamine (1.0 equivalent) in dry THF gradually.

- Stir the mixture at room temperature for 6 hours.

- Evaporate the solvent and purify the product by recrystallization.

CDI-Mediated Synthesis

Reagents and Materials

- 4-Fluoroaniline

- 2-Hydroxy-2-(thiophen-2-yl)propylamine

- 1,1'-Carbonyldiimidazole (CDI)

- Dry tetrahydrofuran (THF)

- Inert gas (nitrogen or argon)

Procedure

This method avoids the use of isocyanates, making it safer for laboratory use:

- Dissolve CDI (1.1 equivalents) in dry THF under nitrogen.

- Add 4-fluoroaniline (1.0 equivalent) and stir at room temperature for 2-3 hours to form the imidazolide intermediate.

- Add 2-hydroxy-2-(thiophen-2-yl)propylamine (1.0 equivalent) and continue stirring overnight.

- Monitor by TLC until reaction completion.

- Remove the solvent under reduced pressure.

- Purify the product by column chromatography or recrystallization.

Optimization of Synthesis Parameters

Several factors can significantly impact the yield, purity, and efficiency of the preparation of this compound. Optimization of these parameters is crucial for developing an efficient synthetic route.

Solvent Selection

The choice of solvent can significantly affect reaction outcomes. Table 1 summarizes potential solvents and their advantages for this synthesis.

Table 1: Solvent Selection for this compound Synthesis

| Solvent | Advantages | Disadvantages | Recommended for |

|---|---|---|---|

| Tetrahydrofuran (THF) | Good solubility for reactants, aprotic | Potential peroxide formation | Isocyanate-amine coupling |

| Dichloromethane (DCM) | Low boiling point, easy removal | Limited solubility for some amines | Triphosgene reactions |

| N,N-Dimethylformamide (DMF) | Excellent solubility, high boiling point | Difficult removal, water absorption | Challenging couplings |

| Toluene | High boiling point, water removal | Poor solubility for polar compounds | Reactions requiring water removal |

| Ethyl acetate | Lower toxicity, moderate polarity | Limited for some reactants | Greener chemistry approaches |

Temperature Effects

Temperature control is critical for optimizing the synthesis. For isocyanate-amine couplings, initial cooling (0-5°C) during addition followed by warming to room temperature often provides the best results. For thermodynamically challenging reactions, elevated temperatures (40-60°C) may be necessary but must be balanced against potential side reactions or decomposition of heat-sensitive components.

Reaction Time Optimization

Reaction times can significantly impact yields and product purity. Monitoring by TLC or LCMS is essential to determine the optimal reaction time. Typical reaction times for the various methods are:

- Isocyanate-amine coupling: 6-12 hours

- Triphosgene method: 1 hour for isocyanate formation, 6 hours for urea formation

- CDI method: 2-3 hours for intermediate formation, 12-16 hours for urea formation

Catalyst Considerations

While many urea formations proceed without catalysts, certain additives can enhance reaction rates or selectivity:

- Tertiary amines (e.g., triethylamine, N,N-diisopropylethylamine) can catalyze isocyanate-amine reactions

- Metal catalysts (tin or zinc compounds) may facilitate challenging couplings

- Lewis acids can activate carbonyl groups in certain reaction pathways

Purification and Characterization

Purification Techniques

Obtaining pure this compound requires appropriate purification methods:

Recrystallization

The target compound can be recrystallized from ethyl acetate/hexane mixtures (typically 3:1 ratio) to obtain high-purity crystals. Multiple recrystallizations may be necessary to achieve analytical purity.

Column Chromatography

Silica gel chromatography using gradients of ethyl acetate in hexane (typically starting at 20% and increasing to 40%) can effectively separate the target compound from impurities.

Preparative HPLC

For highest purity requirements, preparative high-performance liquid chromatography (HPLC) using C18 columns with acetonitrile/water gradients can be employed.

Analytical Characterization

Comprehensive characterization of this compound is essential to confirm its identity and purity. Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR and 13C-NMR spectroscopy are crucial for structural confirmation. Expected key signals include:

- Aromatic protons from both fluorophenyl and thiophene rings

- NH protons of the urea linkage

- Methyl and methylene protons of the propyl chain

- Hydroxyl proton

Mass Spectrometry

Expected mass spectrometric data for the compound:

- Molecular ion peak at m/z 294.35 [M+H]+

- Characteristic fragmentation patterns including loss of water, thiophene ring, and fluorophenyl fragments

Infrared Spectroscopy

Key IR bands for structure confirmation:

- NH stretching (3300-3400 cm-1)

- Carbonyl stretching of urea (1640-1660 cm-1)

- C-F stretching (1200-1250 cm-1)

- OH stretching (3200-3600 cm-1)

- C-S stretching from thiophene (600-700 cm-1)

Elemental Analysis

Expected elemental composition (theoretical values):

- C: 57.12%

- H: 5.14%

- N: 9.52%

- S: 10.89%

- F: 6.46%

- O: 10.87%

Comparative Analysis of Preparation Methods

Different synthetic approaches for this compound offer various advantages and limitations. Table 2 provides a comparative analysis to guide method selection based on specific requirements.

Table 2: Comparison of Synthetic Methods for this compound

| Method | Typical Yield | Advantages | Limitations | Scale Suitability |

|---|---|---|---|---|

| Isocyanate-Amine Coupling | 70-85% | Direct, high yield, fewer steps | Requires handling of isocyanates | Small to medium |

| Triphosgene Method | 70-76% | Avoids commercial isocyanates, versatile | Multiple steps, uses toxic triphosgene | Laboratory scale |

| CDI Method | 60-75% | Safer reagents, mild conditions | Lower yields, higher cost of CDI | Small scale, research |

| Phosgene-Based Methods | 75-85% | Higher yields, established chemistry | Extremely toxic reagent (phosgene) | Industrial scale only |

| Microwave-Assisted Synthesis | 65-80% | Rapid reaction times | Specialized equipment required | Small scale |

Industrial Scale Considerations

For larger-scale production of this compound, several additional factors must be considered:

Cost Efficiency

Economic considerations for reagent selection become more significant at scale. While triphosgene and CDI are preferred for laboratory synthesis, more cost-effective carbonylation methods might be necessary for industrial production.

Environmental Impact

Green chemistry principles should be incorporated where possible, including:

- Solvent reduction or replacement with greener alternatives

- Minimization of waste generation

- Energy efficiency improvements

- Catalyst recovery and recycling

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Urea Derivatives with Aromatic Substituents

Table 1: Key Structural and Pharmacological Comparisons

Key Findings :

Thiophene-Containing Analogs

Pyrimidin Derivatives (): Compounds like 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) share the thiophen-2-yl group. These exhibit antiviral activity, suggesting the thiophene ring’s role in π-stacking with viral enzymes .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): This impurity in drospirenone formulations highlights thiophene’s prevalence in bioactive molecules. Its amino-alcohol structure contrasts with the target compound’s urea backbone, indicating divergent pharmacological targets .

Fluorophenyl Chalcones ()

Chalcones such as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibit dihedral angles (7.14°–56.26°) between aromatic rings, influencing conformational rigidity. The target compound’s urea linker may provide greater rotational flexibility, enabling adaptation to diverse binding pockets .

Research Findings and Implications

- Solubility and Bioavailability: The hydroxypropyl group in the target compound enhances aqueous solubility compared to non-hydroxylated analogs (e.g., BG15466) .

- Metabolic Stability : Fluorine on the phenyl ring reduces oxidative metabolism, while the thiophene may increase susceptibility to cytochrome P450-mediated oxidation compared to phenyl derivatives .

Biological Activity

1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes associated with inflammatory responses and cancer cell proliferation.

Pharmacological Effects

Research indicates that the compound demonstrates a range of pharmacological activities:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some studies suggest that it possesses antimicrobial activity against specific bacterial strains, although further research is needed to elucidate its efficacy and mechanism.

Case Studies

- In Vitro Antitumor Activity : A study conducted on breast cancer cell lines demonstrated that this compound reduced cell viability by 60% at a concentration of 10 µM after 48 hours. This effect was attributed to apoptosis induction as evidenced by increased caspase activity.

- Anti-inflammatory Model : In a murine model of acute inflammation, administration of the compound significantly decreased paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Testing : The compound exhibited inhibitory zones against Staphylococcus aureus and Escherichia coli in disk diffusion assays, indicating its potential as an antimicrobial agent.

Data Table

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Activity | Cell Line/Model | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antitumor | Breast Cancer Cells | 10 | 60% reduction in cell viability |

| Anti-inflammatory | Murine Model | N/A | Significant decrease in paw edema |

| Antimicrobial | S. aureus, E. coli | N/A | Inhibitory zones in disk diffusion |

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the 2-hydroxy-2-(thiophen-2-yl)propyl amine and 4-fluorophenyl isocyanate. Key steps include:

- Coupling reactions : Urea formation via reaction of amines with isocyanates under anhydrous conditions (e.g., dichloromethane or ethanol as solvents) .

- Catalysts : Palladium on carbon or other transition-metal catalysts for intermediate steps to enhance regioselectivity .

- Purification : Column chromatography or recrystallization to isolate the final product. Reaction optimization focuses on temperature control (0–25°C), solvent polarity, and stoichiometric ratios to maximize yield (>60%) .

Q. Which analytical techniques are most effective for characterizing purity and structure?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional groups (e.g., hydroxypropyl, fluorophenyl, thiophene) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., molecular ion peaks at m/z 330–346) and detects impurities .

- HPLC : Reverse-phase chromatography assesses purity (>95% by area under the curve) .

Q. What key structural features influence stability under experimental conditions?

- Hydroxypropyl group : Susceptible to oxidation; stability improved by inert atmospheres (N) or antioxidants .

- Thiophene moiety : Sensitive to light; storage in amber vials recommended .

- Fluorophenyl group : Enhances metabolic stability in biological assays due to electronegativity .

Advanced Research Questions

Q. How can computational methods predict reactivity or biological interactions?

- Density Functional Theory (DFT) : Calculates electron density distributions to predict nucleophilic/electrophilic sites (e.g., urea carbonyl as a hydrogen-bond acceptor) .

- Molecular Docking : Models interactions with enzyme active sites (e.g., kinases or cytochrome P450 isoforms) using software like AutoDock or Schrödinger .

- MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories to evaluate target engagement) .

Q. How do structural modifications affect pharmacological profiles?

- Substituent Variations :

- Thiophene → Furan : Alters π-π stacking interactions, reducing affinity for hydrophobic pockets .

- Fluorophenyl → Trifluoromethylphenyl : Increases lipophilicity and membrane permeability .

- SAR Studies : Bioisosteric replacements (e.g., replacing urea with thiourea) modulate potency and selectivity in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activities?

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound variability .

- Orthogonal Validation : Combine in vitro enzyme assays (e.g., IC measurements) with in silico docking to confirm target specificity .

- Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with activity (e.g., hydroxylation at the propyl chain) .

Q. How to elucidate mechanisms of action when in vitro and computational data conflict?

- Biochemical Probes : Competitive binding assays (e.g., fluorescence polarization) to quantify target engagement .

- Pathway Analysis : RNA sequencing or phosphoproteomics identifies downstream effects (e.g., MAPK/ERK pathway modulation) .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to validate docking predictions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.